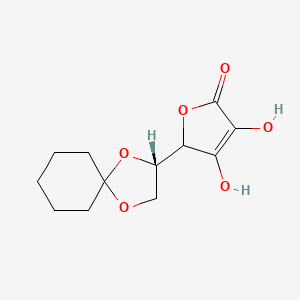![molecular formula C10H22CoN6O8 B3029501 aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) CAS No. 68201-98-9](/img/structure/B3029501.png)
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is a complex compound that combines a cobalt ion with a chelating agent. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) typically involves the reaction of cobalt salts with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the dissolution of cobalt salts in water, followed by the addition of the chelating agent. The mixture is then stirred and heated to promote the formation of the complex. The product is purified through filtration and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) undergoes various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The cobalt ion can be reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Applications De Recherche Scientifique
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in biochemical assays to study enzyme activities and metal ion transport.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of catalysts.
Mécanisme D'action
The mechanism of action of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) involves the formation of stable complexes with metal ions. The chelating agent binds to the metal ion through multiple coordination sites, forming a stable ring structure. This complexation can affect the reactivity and bioavailability of the metal ion, influencing various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent used for complexing metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Uniqueness
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is unique due to its specific combination of cobalt and the chelating agent, which provides distinct stability and reactivity compared to other chelating agents. This uniqueness makes it valuable in specific applications where other chelating agents may not be as effective.
Propriétés
Numéro CAS |
68201-98-9 |
|---|---|
Formule moléculaire |
C10H22CoN6O8 |
Poids moléculaire |
413.25 g/mol |
Nom IUPAC |
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) |
InChI |
InChI=1S/C10H16N2O8.Co.2H4N2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;2*1-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1-2H2/q;+2;;/p-2 |
Clé InChI |
IRRAKBRVZWVNCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
| 68201-98-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)



![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)



